molecular formula C15H24O3Si B15090702 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde

Cat. No.: B15090702
M. Wt: 280.43 g/mol
InChI Key: JPBITBSDZIHDEN-UHFFFAOYSA-N
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Description

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzaldehyde derivative. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde typically involves the protection of the hydroxyl group of 2-hydroxy-3-methylbenzaldehyde with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like RLi, RMgX, RCuLi

Major Products Formed

    Oxidation: 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzoic acid

    Reduction: 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the hydroxyl site. The compound can be deprotected under acidic or basic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde is unique due to its specific structure, which combines a benzaldehyde derivative with a TBDMS-protected hydroxyl group. This combination offers both reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-hydroxy-3-methylbenzaldehyde

InChI

InChI=1S/C15H24O3Si/c1-11-7-12(8-13(9-16)14(11)17)10-18-19(5,6)15(2,3)4/h7-9,17H,10H2,1-6H3

InChI Key

JPBITBSDZIHDEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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